rac 2-Linolenoyl-3-chloropropanediol-d5
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Overview
Description
rac 2-Linolenoyl-3-chloropropanediol-d5: is a stable isotope-labeled compound used primarily in research settings. It is a derivative of linolenic acid, a polyunsaturated fatty acid, and is often utilized in studies involving lipid metabolism and biochemical pathways. The compound has a molecular formula of C21H30D5ClO3 and a molecular weight of 375.985 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 2-Linolenoyl-3-chloropropanediol-d5 typically involves the esterification of linolenic acid with 3-chloro-1,2-propanediol-d5. The reaction is carried out under controlled conditions to ensure the incorporation of the deuterium atoms. Common reagents used in this process include catalysts like sulfuric acid or p-toluenesulfonic acid, and the reaction is often performed under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions followed by purification steps such as distillation or chromatography to isolate the desired product. The use of stable isotope-labeled compounds in industrial settings is typically limited to research and development applications .
Chemical Reactions Analysis
Types of Reactions
rac 2-Linolenoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroperoxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia
Major Products Formed
Oxidation: Epoxides, hydroperoxides.
Reduction: Alcohols.
Substitution: Hydroxy or amino derivatives
Scientific Research Applications
rac 2-Linolenoyl-3-chloropropanediol-d5 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies of lipid metabolism and signaling pathways.
Medicine: Investigated for its potential role in modulating inflammatory responses and as a biomarker for certain diseases.
Industry: Utilized in the development of analytical methods for detecting and quantifying lipid compounds
Mechanism of Action
The mechanism of action of rac 2-Linolenoyl-3-chloropropanediol-d5 involves its incorporation into lipid metabolic pathways. The compound can be metabolized to form various bioactive lipids that interact with specific molecular targets, such as enzymes and receptors involved in inflammation and cell signaling. The deuterium labeling allows for precise tracking and quantification of the compound and its metabolites in biological systems .
Comparison with Similar Compounds
Similar Compounds
- rac 2-Linoleoyl-3-chloropropanediol-d5
- rac 1-Linolenoyl-3-chloropropanediol-d5
- rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5
Uniqueness
rac 2-Linolenoyl-3-chloropropanediol-d5 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Compared to similar compounds, it offers distinct advantages in tracking and quantifying lipid metabolism and interactions in complex biological systems .
Properties
Molecular Formula |
C21H35ClO3 |
---|---|
Molecular Weight |
376.0 g/mol |
IUPAC Name |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-/i18D2,19D2,20D |
InChI Key |
YAOHGBOXDTYIHW-IMUSMWQLSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CCl |
Origin of Product |
United States |
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